2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone

Medicinal Chemistry Synthetic Chemistry Building Block

2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone is a nitro-substituted N-alkylated isoindolinone bearing a 3,4-dimethoxyphenethyl group. It belongs to the broader isoindolinone class, a structurally diverse set of lactam-fused bicycles widely explored as central nervous system (CNS) agents and kinase inhibitor scaffolds.

Molecular Formula C18H18N2O5
Molecular Weight 342.3 g/mol
CAS No. 900015-09-0
Cat. No. B3038769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone
CAS900015-09-0
Molecular FormulaC18H18N2O5
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN2CC3=C(C2=O)C=CC=C3[N+](=O)[O-])OC
InChIInChI=1S/C18H18N2O5/c1-24-16-7-6-12(10-17(16)25-2)8-9-19-11-14-13(18(19)21)4-3-5-15(14)20(22)23/h3-7,10H,8-9,11H2,1-2H3
InChIKeyWLQIBFFYLDMVHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone (CAS 900015-09-0) – Procurement-Relevant Chemical Identity and Scaffold Overview


2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone is a nitro-substituted N-alkylated isoindolinone bearing a 3,4-dimethoxyphenethyl group [1]. It belongs to the broader isoindolinone class, a structurally diverse set of lactam-fused bicycles widely explored as central nervous system (CNS) agents and kinase inhibitor scaffolds. The compound’s molecular formula is C₁₈H₁₈N₂O₅ (MW 342.35) . Its core, 4-nitroisoindolin-1-one, is a recognized synthetic entry point for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor libraries , making the N-functionalized derivative a potentially differentiated building block for focused medicinal chemistry campaigns.

Why 2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone Cannot Be Simply Replaced by Other Isoindolinone Analogs


Isoindolinone derivatives are highly dependent on the nature and position of substituents for both their chemical reactivity and biological target engagement. The combination of an electron-withdrawing 4-nitro group and an N-linked 3,4-dimethoxyphenethyl chain is not concurrently present in common analogs such as 4-amino-2-(3,4-dimethoxyphenethyl)-1-isoindolinone (CAS 900015-11-4) or the unsubstituted 4-nitroisoindolin-1-one (CAS 366452-97-3) . The 4-nitro group provides a versatile synthetic handle for reduction to a primary amine (enabling amide coupling, sulfonamide formation, or diazotization) while also drastically altering the electron density of the isoindolinone ring, impacting binding to targets such as PARP-1 . Substituting the nitro for an amino group eliminates this synthetic versatility and reverses the electronic character of the aryl ring from π-deficient to π-rich, which can alter both metabolic stability and intermolecular interactions in a biological context.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone Against Closest Analogs


Nitro Group Reactivity: Reducible Scaffold vs. Stable Amino Analog

The target compound contains a 4-nitro group that can be selectively reduced to a primary amine, a transformation not possible with the pre-reduced 4-amino analog (CAS 900015-11-4). This redox versatility allows the compound to serve as a common intermediate for diverse library synthesis, whereas the amino analog is a synthetic endpoint for many reactions . The nitro group also renders the aromatic ring electron-deficient, which contrasts with the electron-rich character of the amino analog, potentially leading to different binding affinities in π-stacking interactions with biological targets such as the PARP-1 catalytic site .

Medicinal Chemistry Synthetic Chemistry Building Block

Predicted pKa and Ionization State Distinction from Core Scaffold

The predicted pKa of the target compound is -2.62±0.20, indicating the conjugated acid is a strong acid, meaning the compound remains neutral at physiological pH . In contrast, the unsubstituted 4-nitroisoindolin-1-one core (CAS 366452-97-3) has a predicted pKa of 12.69±0.20, indicative of a much weaker acid with a potentially ionizable lactam N–H . This significant pKa shift (~15 log units) reflects the N-alkylation, which blocks the lactam nitrogen from deprotonation and eliminates a hydrogen-bond donor site, altering solubility profile and membrane permeability predictions.

Physicochemical Property Drug Design Library Design

Predicted Boiling Point and Molecular Size Differentiation for Purification Strategy

The target compound has a predicted boiling point of 548.5±50.0 °C and a molecular weight of 342.35 g/mol, compared to the core 4-nitroisoindolin-1-one (MW 178.14, predicted BP 488.8±45.0 °C) . The ~60 °C higher predicted boiling point and nearly doubled molecular weight reflect the substantial N-alkyl chain, which directly impacts the choice of purification method: the larger, higher-boiling compound is better suited for preparative HPLC or flash chromatography, whereas the smaller, more volatile core scaffold may be distillable.

Purification Process Chemistry Analytical Chemistry

CNS Pharmacological Class Membership Supports Targeted Screening Utility

The compound falls within the generic Markush structure of US4695572, which claims isoindolinone derivatives of formula (I) wherein X = hydrogen, halogen, or nitro, and Ar = substituted phenyl, as CNS-active agents with reduced muscle-relaxant side effects [1]. While the patent does not disclose specific IC₅₀ or in vivo data for this exact compound, it demonstrates that nitro-substituted N-phenylalkyl isoindolinones are centrally active in conflict-behavior tests in rats, with some examples showing anxiolytic-like activity at 30 mg/kg p.o. without significant muscle relaxation [1]. This differentiates the compound from isoindolinone cores lacking an appropriate N-substituent, which would fall outside the claimed pharmacophore space.

CNS Drug Discovery Anxiolytic Behavioral Pharmacology

Purity and Storage Requirements Impact Procurement and Stability Planning

Commercially, the target compound is supplied at ≥98% purity and requires dry, refrigerated storage (2–8°C) . In contrast, the 4-amino analog (CAS 900015-11-4) is typically offered at >90% purity . The higher baseline purity of the nitro compound reduces the need for pre-use repurification in sensitive biochemical assays. The nitro group, however, may be photolabile, necessitating protected storage, a consideration not required for the more stable amino analog.

Compound Management Long-term Storage Quality Control

Optimal Procurement and Application Scenarios for 2-(3,4-Dimethoxyphenethyl)-4-nitro-1-isoindolinone


PARP-1 Focused Library Synthesis via Nitro Reduction

The 4-nitro group serves as a latent amine for the generation of diverse 4-(N-acyl)-isoindolinones. As established in Section 3 (Evidence 1), this compound is uniquely suited as a universal intermediate for synthesizing analogs of known PARP-1 inhibitors derived from 4-nitroisoindolin-1-one [1]. A medicinal chemistry team building a library of N-acylated isoindolinones would procure this compound to leverage the nitro group's synthetic flexibility, which the pre-reduced 4-amino analog cannot provide.

CNS Pharmacophore Exploration with Reduced Side-Effect Potential

Based on the class-level pharmacological inference from US4695572 (Section 3, Evidence 4), this compound is a strong candidate for inclusion in CNS-focused screening decks targeting anxiolytic or antidepressant endpoints [1]. Its structural alignment with patented, behaviorally active isoindolinones justifies its selection over unsubstituted or non-CNS-prioritized analogs when the research goal is to identify novel CNS agents with minimized muscle-relaxant liabilities.

High-Throughput Screening with Minimized Repurification Overhead

The commercially guaranteed ≥98% purity (Section 3, Evidence 5) makes this compound ready for immediate use in HTS without additional purification [1]. For screening facilities processing thousands of compounds monthly, the reduced need for quality control checks translates to a measurable decrease in operational burden compared to the 4-amino analog, which typically arrives at >90% purity and may require confirmatory LC-MS before plating.

Physicochemical Property Benchmarking in Drug Design Courses

The stark pKa and boiling point differences documented in Section 3 (Evidence 2 and 3) between this N-alkylated derivative and the core scaffold [1] provide an instructive dataset for academic courses in medicinal chemistry. Educators can use these comparative values to demonstrate the impact of N-functionalization on drug-like properties, making this compound a valuable instructional tool.

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